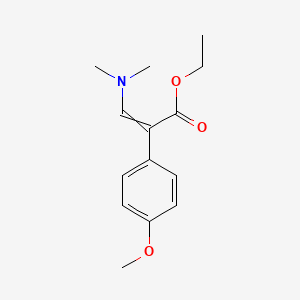
Methyl (chlorosulfonyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (chlorosulfonyl)glycinate is an organosulfur compound that features both a sulfonyl chloride and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (chlorosulfonyl)glycinate can be synthesized through a multi-step process. One common method involves the reaction of glycine methyl ester with chlorosulfonic acid. The reaction typically proceeds under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Glycine methyl ester and chlorosulfonic acid.
Reaction Conditions: The reaction is carried out at low temperatures to control the exothermic nature of the reaction.
Product Isolation: The product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (chlorosulfonyl)glycinate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: It can participate in [2+2] cycloaddition reactions with alkenes, forming β-lactams.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used to substitute the sulfonyl chloride group.
Oxidizing Agents: Hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as sulfonamides, sulfonate esters, and sulfonothioates can be formed.
Oxidation Products: Sulfonic acids or sulfonyl chlorides.
Reduction Products: Sulfides or thiols.
Wissenschaftliche Forschungsanwendungen
Methyl (chlorosulfonyl)glycinate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives have potential as antimicrobial and anticancer agents.
Material Science: It is used in the preparation of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of methyl (chlorosulfonyl)glycinate involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-sulfur bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Methyl (chlorosulfonyl)glycinate can be compared with other sulfonyl chlorides and glycine derivatives:
Sulfonyl Chlorides: Compounds like methanesulfonyl chloride and benzenesulfonyl chloride share similar reactivity but differ in their substituents and applications.
Glycine Derivatives: Methyl glycinate and ethyl glycinate are simpler derivatives that lack the sulfonyl chloride group, making them less reactive but more stable.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique reactivity and ability to form diverse derivatives make it a valuable tool in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C3H6ClNO4S |
|---|---|
Molekulargewicht |
187.60 g/mol |
IUPAC-Name |
methyl 2-(chlorosulfonylamino)acetate |
InChI |
InChI=1S/C3H6ClNO4S/c1-9-3(6)2-5-10(4,7)8/h5H,2H2,1H3 |
InChI-Schlüssel |
HZOHYQWTPXAJNJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CNS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(3-Chloro-phenyl)-1H-imidazol-4-yl]-methanol](/img/structure/B8475655.png)



![Methyl 5-Methyl-3-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B8475705.png)
![7-Formyl-5-methylimidazo[5,1-b]thiazole](/img/structure/B8475712.png)


![4-(Bromomethyl)-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B8475719.png)




